2-{[(2-chlorophenyl)carbonyl]amino}-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-(2-Chlorobenzamido)-N-[(furan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a benzothiophene core, a furan ring, and a chlorobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzamido)-N-[(furan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Chlorobenzamide Group: This step involves the reaction of the benzothiophene derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-(2-Chlorobenzamido)-N-[(furan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions due to its ability to bind to specific proteins or enzymes.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzamido)-N-[(furan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 2-benzothiophenecarboxylic acid share the benzothiophene core.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-2,5-dicarboxylic acid share the furan ring.
Uniqueness
What sets 2-(2-chlorobenzamido)-N-[(furan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart is the combination of the benzothiophene core, furan ring, and chlorobenzamide group. This unique structure provides a distinct set of chemical and biological properties that are not found in simpler benzothiophene or furan derivatives.
Properties
Molecular Formula |
C21H19ClN2O3S |
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Molecular Weight |
414.9 g/mol |
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H19ClN2O3S/c22-16-9-3-1-7-14(16)19(25)24-21-18(15-8-2-4-10-17(15)28-21)20(26)23-12-13-6-5-11-27-13/h1,3,5-7,9,11H,2,4,8,10,12H2,(H,23,26)(H,24,25) |
InChI Key |
JXHFLIXVZFHXDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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